molecular formula C24H20F2N2O2 B612044 1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]- CAS No. 1000706-00-2

1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-

Cat. No. B612044
M. Wt: 406.42
InChI Key: GLBIHDRABBDRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KX1-141 is an Src-protein tyrosine kinase inhibitor, which may reduce cisplatin ototoxicity while preserving its antitumor effect.

Scientific Research Applications

Metabolic Pathways and Enzymatic Reactions

  • Metabolism and Disposition in Humans : The metabolism of a compound structurally related to 1H-Indole-2-carboxamide, involving γ-aminobutyric acid type A receptor partial agonist activities, was studied in humans. The metabolism primarily occurs via oxidative deamination and to a lesser extent through aliphatic hydroxylation and carbamate formation, with monoamine oxidase-B playing a significant role in these metabolic pathways (Shaffer et al., 2008).

Chemical Properties and Solvent Interactions

  • Solvent Dependence of Optical Rotation : A cholecystokinin-A antagonist structurally related to 1H-Indole-2-carboxamide showed significant solvent dependence in its optical rotation, suggesting the importance of solvent interactions in influencing the properties of such compounds (Deguchi et al., 1993).

Potential Cannabinoid Receptor Activity

  • Allosteric Modulation of Cannabinoid Receptor 1 : A study on indole-2-carboxamides revealed key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). The research highlights the potential of certain indole-2-carboxamides in influencing CB1 receptor activity (Khurana et al., 2014).

Anticancer and Antimicrobial Activity

  • Evaluation as Anticancer and Antimicrobial Agents : Certain indole-pyrimidine hybrids, including N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, demonstrated significant in vitro anticancer activity against various cancer cell lines and showed notable antimicrobial activity, highlighting their potential therapeutic applications (Gokhale et al., 2017).

  • Synthesis and Antimycobacterial Activity : A study synthesized and evaluated a series of 5-fluoro-N2-(cyclohexylidene)-3-phenyl-1H-indole-2-carbohydrazides and their derivatives for antimycobacterial activity against Mycobacterium tuberculosis. The compounds displayed moderate to good inhibitory activity, indicating potential applications in tuberculosis treatment (Cihan-Üstündağ & Çapan, 2012).

Potential for Antituberculosis Agents

  • Role in Antituberculosis Therapy : Indole-2-carboxamides have been identified as a new class of antituberculosis agents, with structural modifications improving their potency against Mycobacterium tuberculosis and enhancing metabolic stability. These compounds demonstrate promising in vitro activity and in vivo efficacy, suggesting potential in tuberculosis treatment (Kondreddi et al., 2013).

properties

CAS RN

1000706-00-2

Product Name

1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-

Molecular Formula

C24H20F2N2O2

Molecular Weight

406.42

IUPAC Name

7-(3-ethoxyphenyl)-5-fluoro-N-(3-fluorobenzyl)-1H-indole-2-carboxamide.

InChI

InChI=1S/C24H20F2N2O2/c1-2-30-20-8-4-6-16(11-20)21-13-19(26)10-17-12-22(28-23(17)21)24(29)27-14-15-5-3-7-18(25)9-15/h3-13,28H,2,14H2,1H3,(H,27,29)

InChI Key

GLBIHDRABBDRFA-UHFFFAOYSA-N

SMILES

O=C(C(N1)=CC2=C1C(C3=CC=CC(OCC)=C3)=CC(F)=C2)NCC4=CC=CC(F)=C4

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KX1141;  KX-1141;  KX 1141.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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